Antiproliferative agent-35

Descripción

Significance of the Coumarin (B35378) Scaffold in Contemporary Chemical Biology

The coumarin scaffold, a benzopyrone structure, is a cornerstone in medicinal chemistry and chemical biology. researchgate.netsciensage.info Naturally occurring in many plants, fungi, and bacteria, coumarins have a long history in therapeutic applications. researchgate.netnih.gov Their versatile and relatively simple structure allows for extensive chemical modification, leading to a vast library of derivatives with a wide array of biological activities. researchgate.netfrontiersin.org

In chemical biology, the coumarin nucleus is recognized as a "privileged scaffold." nih.govmdpi.com This term signifies its ability to bind to multiple biological targets with high affinity. The planar, lipophilic, and aromatic nature of the coumarin ring system facilitates interactions with biological macromolecules, such as enzymes and receptors, primarily through hydrophobic and π–π stacking interactions. mdpi.com This inherent bioactivity has led to the development of coumarin-based compounds with anticoagulant, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govfrontiersin.org Furthermore, the intrinsic fluorescent properties of many coumarin derivatives make them valuable tools as molecular probes and sensors in various biological assays. nih.gov

Rationale for Focused Research on 6,7-Dihydroxy-4-(trifluoromethyl)coumarin Derivatives

The specific design of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is a result of strategic molecular engineering aimed at enhancing specific biological activities. Research has shown that the substitution pattern on the coumarin ring is critical for its biological function.

The rationale for this specific derivative can be broken down by its key features:

The 6,7-Dihydroxy (Catechol) Group: The presence of a dihydroxy group, particularly in a catechol arrangement (on adjacent carbons), is a crucial feature. This group is known to be a key constituent for the Mcl-1 inhibitory activity of coumarins. nih.gov Myeloid cell leukemia-1 (Mcl-1) is an attractive target in cancer therapy because its overexpression helps cancer cells evade apoptosis. nih.gov Studies have demonstrated that poly-hydroxy coumarins are often efficient antioxidants. nih.gov The natural compound Esculetin (B1671247) (6,7-dihydroxycoumarin) has shown significant anticancer properties and its fluorescence is sensitive to intracellular pH. nih.govresearchgate.net

The 4-(Trifluoromethyl) Group: The introduction of a trifluoromethyl (-CF3) group at the C-4 position is a common strategy in medicinal chemistry to modulate a molecule's properties. This group is strongly electron-withdrawing and hydrophobic. Research indicates that adding a hydrophobic, electron-withdrawing group at this position can enhance the Mcl-1 inhibitory capacity of 6,7-dihydroxycoumarin. nih.gov In contrast, a hydrophilic group in the same position was found to be detrimental to this activity. nih.gov The -CF3 group can improve metabolic stability and cell membrane permeability, which are desirable properties for potential therapeutic agents.

A study focused on developing potent inhibitors of the anti-apoptotic protein Mcl-1 synthesized and tested over thirty coumarin derivatives. nih.gov The findings highlighted that 6,7-Dihydroxy-4-(trifluoromethyl)coumarin was the most potent inhibitor among those tested, validating the design rationale. nih.gov

Table 1: Mcl-1 Inhibition Data for 6,7-Dihydroxy-4-(trifluoromethyl)coumarin

| Parameter | Value |

|---|---|

| Ki (Inhibition Constant) | 0.21 ± 0.02 µM |

| IC50 (Half Maximal Inhibitory Concentration) | 1.21 ± 0.56 µM |

Data sourced from a study on coumarin derivatives as Mcl-1 inhibitors. nih.gov

Historical and Current Perspectives on Dihydroxycoumarins and Trifluoromethylcoumarins in Scientific Inquiry

The study of coumarin derivatives is a field with deep historical roots and vibrant current research.

Dihydroxycoumarins: Historically, dihydroxycoumarins, such as esculetin (6,7-dihydroxycoumarin) and daphnetin (B354214) (7,8-dihydroxycoumarin), have been known for their presence in medicinal plants like the ash tree (Fraxinus). researchgate.net Esculetin is a primary bioactive component of Cortex Fraxini, an Asian traditional medicine. researchgate.net Early research focused on their natural occurrence and traditional uses. Modern research has shifted towards understanding their molecular mechanisms and exploring their potential in new therapeutic areas. researchgate.net For instance, recent studies have investigated 6,7-dihydroxycoumarin as a fluorescent probe for detecting specific reactive oxygen species and have explored its anticancer properties in various cell lines. nih.govresearchgate.net

Trifluoromethylcoumarins: The incorporation of fluorine, and specifically the trifluoromethyl group, into organic molecules is a more contemporary strategy in drug design. The development of synthetic methods to create trifluoromethyl-substituted coumarins has opened new avenues of research. mdpi.com For example, 7-Hydroxy-4-(trifluoromethyl)coumarin (B41306) is used as a building block for fluorescent dyes and sensors due to its unique photophysical properties, including its sensitivity to the polarity of its microenvironment. ossila.com Research on novel fluorinated 7-hydroxycoumarin derivatives has also shown their potential as antifungal agents. mdpi.com

The convergence of these two areas of research—the well-established biological relevance of the dihydroxycoumarin core and the advantageous properties imparted by the trifluoromethyl group—led to the synthesis and investigation of molecules like 6,7-Dihydroxy-4-(trifluoromethyl)coumarin. nih.gov This compound exemplifies the modern approach in medicinal chemistry of combining known pharmacophores with strategic chemical modifications to develop novel agents for specific biological targets. nih.govnih.gov

Structure

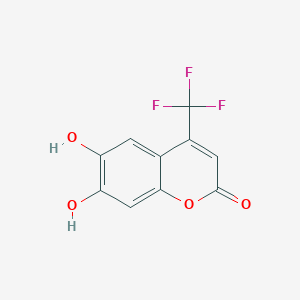

2D Structure

Propiedades

IUPAC Name |

6,7-dihydroxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O4/c11-10(12,13)5-2-9(16)17-8-3-7(15)6(14)1-4(5)8/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMVLEVZUIZPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10419821 | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82747-36-2 | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Research of 6,7 Dihydroxy 4 Trifluoromethyl Coumarin and Its Analogues

Advanced Anticancer Investigations

The quest for novel anticancer agents has led researchers to explore the potential of coumarin (B35378) derivatives. The unique structural features of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, including the catechol group and the electron-withdrawing trifluoromethyl moiety, have been shown to be critical for its biological activities.

Mechanistic Studies of Myeloid Cell Leukemia-1 (Mcl-1) Inhibition by 6,7-Dihydroxy-4-(trifluoromethyl)coumarin

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in many cancers, enabling malignant cells to evade programmed cell death (apoptosis) and conferring resistance to chemotherapy. nih.gov Consequently, Mcl-1 has emerged as a high-priority target for cancer therapy.

Systematic research into a series of coumarin derivatives identified 6,7-Dihydroxy-4-(trifluoromethyl)coumarin (referred to as Cpd 4 in a key study) as a potent Mcl-1 inhibitor. nih.gov Structure-activity relationship (SAR) studies revealed several key findings:

The Catechol Group: The 6,7-dihydroxy (catechol) arrangement on the coumarin ring was found to be a crucial component for Mcl-1 inhibitory activity. nih.gov Introduction of this group significantly improved binding affinity compared to unsubstituted coumarins. nih.gov

The C-4 Position Substituent: The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of the 6,7-dihydroxycoumarin scaffold was shown to enhance Mcl-1 inhibitory capacity. The trifluoromethyl (-CF3) group proved to be particularly effective. nih.gov Conversely, hydrophilic groups at this position were detrimental to the inhibitory potency. nih.gov

Methylation and Other Modifications: Methylation of the catechol hydroxyl groups resulted in a significant decrease in inhibitory activity, underscoring the importance of the free hydroxyls for interaction with the target protein. nih.gov

Fluorescence polarization-based binding assays quantified the potent activity of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin against Mcl-1, demonstrating its ability to disrupt the Mcl-1/Bim protein-protein interaction, which is critical for the initiation of apoptosis. nih.gov

| Compound | Ki (μM) | IC50 (μM) | Source |

|---|---|---|---|

| 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | 0.21 ± 0.02 | 1.21 ± 0.56 | nih.gov |

| 6,7-Dihydroxycoumarin (Esculetin) | 1.49 ± 0.04 | Not Reported | nih.gov |

Analysis of Cell Cycle Perturbation and Apoptosis Induction Pathways

Coumarin and its analogues have been shown to exert their anticancer effects by interfering with the cell cycle and inducing apoptosis. mdpi.com While studies on 6,7-Dihydroxy-4-(trifluoromethyl)coumarin are specific to its Mcl-1 inhibition, research on its parent compound, esculetin (B1671247) (6,7-dihydroxycoumarin), and other analogues provides insight into the broader class effects.

Coumarin derivatives can induce cell cycle arrest at different phases. For instance, some coumarin-based hydroxamate derivatives arrest cells in the G2/M phase. mdpi.comnih.govsemanticscholar.org This arrest prevents the cell from entering mitosis, ultimately leading to an apoptotic cascade. Apoptosis induction is a hallmark of coumarin activity. In HeLa cells, a coumarin-based HDAC inhibitor was shown to induce apoptosis. nih.gov Similarly, esculetin has been observed to trigger apoptosis in human acute myeloid leukemia cells, characterized by classic morphological changes such as cell shrinkage and membrane blebbing.

Research into Src Kinase Inhibitory Activities

Src is a non-receptor tyrosine kinase that plays a role in signaling pathways controlling cell proliferation and survival. nih.gov While the coumarin scaffold has been explored for its potential to inhibit various kinases, current published research does not specifically link 6,7-Dihydroxy-4-(trifluoromethyl)coumarin to the direct inhibition of Src kinase. However, the broader class of coumarins has been investigated for activity against other kinases, such as the discovery of a 3-benzoyl-6-methoxy-2H-chromen-2-one derivative as a Microtubule Affinity-Regulating Kinase 4 (MARK4) inhibitor. nih.gov This suggests the coumarin core is a viable scaffold for developing kinase inhibitors, though specific activity against Src for the trifluoromethyl derivative remains an area for future investigation.

Examination of Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is linked to various cancers, making them a key target for anticancer drug development. semanticscholar.orgekb.eg The coumarin scaffold has been successfully utilized as a surface recognition or "cap" group in the design of potent HDAC inhibitors (HDACis). nih.govekb.egnih.gov

Numerous studies have synthesized hybrid molecules combining a coumarin moiety with a zinc-binding group (like a hydroxamate) to create potent pan-HDAC or class-selective inhibitors. nih.govnih.govmdpi.com These coumarin-based HDACis have demonstrated the ability to increase the acetylation of histones H3 and H4, which is a direct consequence of HDAC inhibition and leads to changes in gene expression that can suppress tumor growth. semanticscholar.orgnih.gov One study noted that 6,7-dihydroxycoumarin (esculetin) can suppress the expression of the Sp1 transcription factor, an effect linked to the inhibition of HDAC1. nih.gov Dihydrocoumarin has also been identified as an HDAC inhibitor that impairs DNA damage repair pathways in yeast by inhibiting Rad52. nih.gov Although direct enzymatic assays on 6,7-Dihydroxy-4-(trifluoromethyl)coumarin for HDAC modulation have not been reported, the extensive research on its analogues strongly suggests the potential of this structural class to function as HDAC modulators.

In Vitro and In Vivo Efficacy Studies against Specific Cancer Cell Lines

The anticancer potential of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin and its analogues has been validated in various cancer cell lines.

6,7-Dihydroxy-4-(trifluoromethyl)coumarin: This compound was specifically shown to overcome taxol resistance in the A549 human lung adenocarcinoma cell line, demonstrating its potential in combination therapy. nih.gov

Coumarin-based HDAC Inhibitors: Analogues designed as HDAC inhibitors have shown significant antiproliferative activity. For example, coumarin-hydroxamate derivatives displayed potent activity against A549 (lung), HeLa (cervical), MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cancer cell lines. nih.govnih.gov One derivative, compound 13c, was particularly effective against the MDA-MB-231 triple-negative breast cancer cell line, with a better anti-metastatic effect than the approved drug SAHA. semanticscholar.org

| Compound Type | Cell Line | Cancer Type | Activity (IC50) | Source |

|---|---|---|---|---|

| Coumarin-hydroxamate (14f) | HeLa | Cervical Cancer | 0.19 μM (HDAC1) | nih.gov |

| Coumarin-hydroxamate (10e) | A549 | Lung Cancer | Potent (nM range) | mdpi.comnih.gov |

| Coumarin-hydroxamate (13c) | MDA-MB-231 | Breast Cancer | 0.36-2.91 μM | semanticscholar.org |

| Coumarin-amide (5k) | MOLT-4 | Leukemia | 0.294 μM | tandfonline.com |

Comprehensive Antimicrobial Research

In addition to anticancer properties, the coumarin scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Research has shown that derivatives of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin possess notable antibacterial and antifungal activities.

The presence of a trifluoromethyl group (-CF3) has been linked to enhanced antimicrobial effects. researchgate.net A study screening various coumarin derivatives confirmed that 7-hydroxy-4-trifluoromethyl coumarin exhibited antibacterial activity against food-poisoning bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. mdpi.com

The antifungal activity of coumarins is also well-documented. nih.govfao.org Coumarin itself has been shown to induce apoptosis in Candida albicans, a common fungal pathogen. frontiersin.org Studies on esculetin (6,7-dihydroxycoumarin) and its derivatives have shown varied results, with some reports indicating a lack of significant activity against certain strains, while others demonstrate that modifications, such as O-alkylation, can increase potency against fungi like Aspergillus species. nih.govresearchgate.net The natural coumarin scopoletin, which is structurally related to esculetin, has demonstrated fungistatic effects against the multidrug-resistant fungus Candida tropicalis. frontiersin.org The collective evidence indicates that the coumarin nucleus, particularly when substituted with moieties like trifluoromethyl and hydroxyl groups, is a promising foundation for the development of new antimicrobial agents. daneshyari.com

Antibacterial Spectrum and Efficacy Studies of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin Derivatives

Research into the antibacterial properties of coumarin derivatives has revealed that specific structural modifications, such as the inclusion of trifluoromethyl (CF₃) and hydroxyl (OH) groups, can significantly enhance their efficacy. While direct studies on 6,7-dihydroxy-4-(trifluoromethyl)coumarin are limited, research on its analogues provides strong evidence of its potential antibacterial activity.

A study investigating various coumarin derivatives confirmed that compounds featuring both CF₃ and OH substituents exhibit heightened antibacterial effects. nih.gov For instance, the analogue 5,7-dihydroxy-4-(trifluoromethyl)coumarin was found to have a minimum inhibitory concentration (MIC) of 1.5 mM against several Gram-positive bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. nih.gov Another related compound, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306), showed a MIC of 1.7 mM against Enterococcus faecium. nih.gov These findings underscore the importance of the trifluoromethyl group in conferring antibacterial properties to the coumarin scaffold.

Furthermore, the presence and position of hydroxyl groups on the coumarin ring are critical for activity. The 6,7-dihydroxy substitution, found in the compound esculetin, has been shown to impart significant antibacterial capabilities. Esculetin demonstrated strong activity against the plant pathogen Ralstonia solanacearum, with an antibacterial rate of 71.44% at a concentration of 100 mg/L and a MIC of 192 mg/L. nih.gov This activity is believed to stem from the ability of hydroxycoumarins to disrupt the bacterial cell membrane. nih.gov The combination of the potent 6,7-dihydroxy pattern with a 4-trifluoromethyl group is therefore a promising strategy for developing effective antibacterial agents.

| Compound | Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 5,7-Dihydroxy-4-(trifluoromethyl)coumarin | Bacillus cereus | 1.5 mM | nih.gov |

| 5,7-Dihydroxy-4-(trifluoromethyl)coumarin | Micrococcus luteus | 1.5 mM | nih.gov |

| 5,7-Dihydroxy-4-(trifluoromethyl)coumarin | Listeria monocytogenes | 1.5 mM | nih.gov |

| 5,7-Dihydroxy-4-(trifluoromethyl)coumarin | Staphylococcus aureus | 1.5 mM | nih.gov |

| 7-Hydroxy-4-(trifluoromethyl)coumarin | Enterococcus faecium | 1.7 mM | nih.gov |

| Esculetin (6,7-Dihydroxycoumarin) | Ralstonia solanacearum | 192 mg/L | nih.gov |

Antifungal Activity Assessment against Pathogenic Fungi

The coumarin scaffold is recognized for its broad-spectrum antifungal properties. mdpi.comnih.gov Coumarins and their derivatives have demonstrated notable activity against various pathogenic fungi, primarily by inducing apoptosis. nih.gov This programmed cell death is characterized by key events such as phosphatidylserine (B164497) externalization, DNA fragmentation, and nuclear condensation. nih.gov The mechanism often involves the release of cytochrome c from the mitochondria, which in turn activates metacaspases, leading to apoptosis. nih.gov

While specific studies on the antifungal activity of 6,7-dihydroxy-4-(trifluoromethyl)coumarin are not extensively documented, the known effects of its structural components suggest significant potential. The 6,7-dihydroxycoumarin core, known as esculetin, and its derivatives are recognized for their biological activities, including antimicrobial effects. mdpi.com For example, metal complexes of coumarin-6,7-dioxyacetic acid have shown significant activity against Candida albicans. mdpi.com Furthermore, a derivative known as 6,7-dihydroxy-7-O-geranyl-coumarin has been noted for its antifungal properties. mdpi.com

The antifungal action of the parent coumarin molecule against Candida albicans has been linked to the induction of reactive oxygen species (ROS), which disrupts mitochondrial function and increases cytosolic and mitochondrial Ca²⁺ levels. nih.gov This cascade of events ultimately triggers the apoptotic pathway. nih.gov Given that both the coumarin backbone and the 6,7-dihydroxy substitution pattern contribute to antifungal effects, 6,7-dihydroxy-4-(trifluoromethyl)coumarin is a strong candidate for further investigation as an antifungal agent.

Antiviral Research, including SARS-CoV-2 and HIV

Coumarin derivatives have emerged as a promising class of antiviral agents, with activity reported against a wide range of viruses, including Human Immunodeficiency Virus (HIV) and, more recently, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). researchgate.netnih.gov

Anti-HIV Research: The anti-HIV activity of coumarins is well-documented, with several derivatives targeting key viral enzymes. mdpi.com Aesculetin (6,7-dihydroxycoumarin), the core of the title compound, has been shown to inhibit HIV replication in H9 cells. mdpi.com The mechanism of action for many coumarins involves the inhibition of HIV reverse transcriptase (RT), a critical enzyme for the viral life cycle. mdpi.comnih.gov Some pyranocoumarins are particularly potent RT inhibitors. mdpi.com

One notable derivative, dicamphanoyl khellactone (B107364) (DCK), acts as a unique HIV-1 RT inhibitor by specifically inhibiting its DNA-dependent DNA polymerase activity, rather than the RNA-dependent activity targeted by many other RT inhibitors. nih.gov Other coumarin derivatives have been found to act through different mechanisms, such as inhibiting the HIV-1 Tat protein, which is crucial for viral transcription. nih.gov The structural diversity of coumarins allows them to target multiple stages of the HIV lifecycle, making them valuable scaffolds for the development of new antiretroviral drugs. mdpi.com

Anti-SARS-CoV-2 Research: Recent studies have identified coumarins as having potential therapeutic applications against SARS-CoV-2. researchgate.net While specific research on 6,7-dihydroxy-4-(trifluoromethyl)coumarin is still emerging, the broader class of coumarins has been investigated for its ability to inhibit viral replication. researchgate.net The development of antiviral drugs often focuses on targeting viral proteins or essential host cell factors. mdpi.com The known ability of coumarins to modulate various cellular pathways makes them attractive candidates for exploration in the context of COVID-19. nih.gov

Enzymatic Modulation and Molecular Interaction Profiling

Investigation of Tyrosinase Interaction Mechanisms

6,7-Dihydroxy-4-(trifluoromethyl)coumarin is a potent candidate for tyrosinase inhibition, a key enzyme in melanin (B1238610) biosynthesis. Its inhibitory potential stems from the structural features of the coumarin scaffold and, crucially, its dihydroxy substitution pattern. Tyrosinase inhibitors are sought after in cosmetics and medicine to address hyperpigmentation disorders. nih.gov

Research on related compounds demonstrates that hydroxycoumarins are effective tyrosinase inhibitors. nih.gov The mechanism often involves competitive inhibition, where the inhibitor binds to the enzyme's active site, preventing the substrate (like L-DOPA) from binding. vwr.com The dihydroxy motif, particularly a catechol-like structure as seen in 6,7-dihydroxycoumarin, is critical for this activity. This structure can chelate the copper ions within the tyrosinase active site, effectively inactivating the enzyme. thermofisher.com

Studies on flavonoids, which share phenolic hydroxyl groups with coumarins, have shown that a 5,6,7-trihydroxy pattern leads to competitive inhibition of tyrosinase. thermofisher.com Molecular docking simulations suggest that the hydroxyl groups form hydrogen bonds with key amino acid residues in the active site, such as His244 and Met280, stabilizing the enzyme-inhibitor complex. mdpi.com Therefore, the 6,7-dihydroxy arrangement in the target coumarin is expected to position the molecule effectively within the catalytic domain of tyrosinase, leading to strong, competitive inhibition.

Characterization of Cytochrome P450 Enzyme Modulation

The interaction of coumarin derivatives with cytochrome P450 (CYP) enzymes is a critical area of study, as these enzymes are central to drug metabolism. The structure of 6,7-dihydroxy-4-(trifluoromethyl)coumarin suggests it is a significant modulator of various CYP isoforms.

The 6,7-dihydroxycoumarin (esculetin) backbone is a known potent and selective inhibitor of certain CYP enzymes. Specifically, esculetin is a powerful inhibitor of CYP2A6, with an IC₅₀ value of 0.39 µM and a Kᵢ value of 0.25 µM. mdpi.com This inhibitory activity is selective, with much lower effects on other isoforms like CYP1A2, CYP2D6, CYP2E1, and CYP3A4. mdpi.com

Conversely, the 4-(trifluoromethyl) group and a 7-alkoxy substitution make related coumarins excellent substrates for other CYP isoforms. 7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) is a preferred substrate for CYP2B37, which displays high catalytic efficiency in its O-dealkylation. researchgate.net The metabolism of a related compound, 7-benzyloxy-4-trifluoromethyl-coumarin (BFC), is primarily catalyzed by CYP1A2 and CYP3A4, which convert it to 7-hydroxy-4-(trifluoromethyl)coumarin (HFC). mdpi.com

This dual characteristic suggests that 6,7-dihydroxy-4-(trifluoromethyl)coumarin likely acts as a potent inhibitor of CYP2A6 due to its esculetin core, while also potentially being a substrate for or inhibitor of other CYP enzymes like the CYP1A, CYP2B, and CYP3A subfamilies, influenced by its trifluoromethyl group.

| Compound/Analogue | CYP Isoform | Effect | Key Finding | Reference |

|---|---|---|---|---|

| Esculetin (6,7-Dihydroxycoumarin) | CYP2A6 | Potent Inhibition | IC₅₀ = 0.39 µM; Kᵢ = 0.25 µM | mdpi.com |

| 7-Ethoxy-4-(trifluoromethyl)coumarin | CYP2B37 | Substrate | High catalytic efficiency for O-dealkylation | researchgate.net |

| 7-Benzyloxy-4-(trifluoromethyl)coumarin | CYP1A2 & CYP3A4 | Substrate | Primary enzymes for metabolism to HFC | mdpi.com |

| Esculetin (6,7-Dihydroxycoumarin) | CYP1A2, 2D6, 2E1, 3A4 | Weak Inhibition | Highly selective for CYP2A6 | mdpi.com |

Studies on Other Key Enzyme Inhibition or Activation Profiles

Beyond tyrosinase and cytochrome P450, the coumarin scaffold has been implicated in the modulation of other significant enzymes. The diverse biological activities of coumarins often stem from their ability to interact with a wide array of enzymatic targets.

For example, scopoletin, a coumarin derivative with a methoxy (B1213986) and a hydroxyl group, is known to exhibit anti-acetylcholinesterase activity. mdpi.com Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Furthermore, flavonoids with a 5,6,7-trihydroxyflavone structure, which are structurally related to 6,7-dihydroxycoumarin, have been reported to inhibit rat intestinal α-glucosidase. thermofisher.com This enzyme is involved in the digestion of carbohydrates, and its inhibition is a mechanism used by certain anti-diabetic drugs to control blood sugar levels.

While direct studies on 6,7-dihydroxy-4-(trifluoromethyl)coumarin's effect on these specific enzymes are not yet available, the established activities of similar coumarin and flavonoid structures suggest that its biological profile may extend to the inhibition of other key enzymes, warranting further investigation into its potential as a multi-target therapeutic agent.

Other Biologically Significant Research Areas

While direct studies on the anti-inflammatory pathways modulated by 6,7-Dihydroxy-4-(trifluoromethyl)coumarin are not extensively documented, research on its close structural analogue, 6,7-dihydroxy-4-methylcoumarin, offers valuable insights. This analogue has been shown to exert significant anti-inflammatory effects by targeting key signaling pathways.

In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 6,7-dihydroxy-4-methylcoumarin demonstrated a notable ability to suppress the production of inflammatory mediators. It significantly reduced the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. This inhibition was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Furthermore, the compound decreased the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6. The underlying mechanism of these effects involves the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. Specifically, 6,7-dihydroxy-4-methylcoumarin was found to inhibit the phosphorylation of MAPK proteins and interrupt the degradation of IκB-α and the subsequent phosphorylation of NF-κB in LPS-treated cells.

These findings suggest that the 6,7-dihydroxy substitution pattern on the coumarin ring is crucial for anti-inflammatory activity. The presence of a trifluoromethyl group at the C-4 position in 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, as opposed to a methyl group, could potentially modulate this activity, a hypothesis that warrants further investigation.

Table 1: Anti-inflammatory Activity of a 6,7-Dihydroxycoumarin Analogue

| Compound | Model | Key Findings | Affected Pathways |

|---|

The antioxidant potential of coumarin derivatives is a well-established area of research, with the number and position of hydroxyl groups on the coumarin scaffold playing a critical role in their activity. While direct studies on the antioxidant mechanisms of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin are limited, research on related dihydroxycoumarins provides a strong basis for its potential in this area.

The catechol (ortho-dihydroxy) arrangement, as seen in 6,7-dihydroxycoumarins, is known to be an excellent radical scavenger. Studies on various polyphenolic coumarins have demonstrated their ability to effectively scavenge free radicals. The antioxidant activity is often attributed to the ability of the hydroxyl groups to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS).

Research on 4-methylcoumarins with a 7,8-dihydroxy substitution has confirmed their excellent antioxidant and radical-scavenging properties. These compounds have shown strong scavenging activity against superoxide (B77818) anions and have been effective in protecting lipid bilayers from peroxidation. The introduction of different substituents at the C-3 and C-4 positions can modulate this antioxidant efficiency. For instance, the presence of an electron-withdrawing trifluoromethyl group at the C-4 position in 6,7-Dihydroxy-4-(trifluoromethyl)coumarin could influence its electron-donating capacity and, consequently, its antioxidant potential.

The primary mechanisms by which such compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). The efficiency of these mechanisms is influenced by the electronic properties of the substituents on the coumarin ring.

Table 2: Antioxidant Profile of Related Dihydroxycoumarin Analogues

| Compound Class | Key Antioxidant Properties |

|---|---|

| 7,8-dihydroxy-4-methylcoumarins | Excellent radical scavenging, protection against lipid peroxidation |

Leishmaniasis remains a significant global health issue, and the search for new, effective, and safe therapeutic agents is ongoing. Coumarins have emerged as a promising class of compounds with potential antileishmanial activity. While there is no specific research available on the antileishmanial properties of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, studies on other coumarin derivatives provide a rationale for investigating its potential in this area.

In vitro studies have shown that certain coumarin derivatives exhibit leishmanicidal activity against Leishmania promastigotes. For example, in one study, a set of coumarin derivatives were screened, and two compounds showed anti-leishmanial properties with IC50 values of 524 μM and 223 μM, respectively. The mechanism of action, though not fully elucidated, is thought to involve the enhancement of the phagocytic activity of macrophages.

The structural features of coumarins, such as the nature and position of substituents, are critical for their biological activity. The presence of both hydroxyl and trifluoromethyl groups in 6,7-Dihydroxy-4-(trifluoromethyl)coumarin presents a unique combination that could influence its interaction with parasitic targets. Further research is needed to explore the in vitro and in vivo antileishmanial efficacy of this specific compound and to elucidate its mechanism of action against Leishmania parasites.

Table 3: Antileishmanial Activity of Select Coumarin Derivatives (Illustrative Examples)

| Compound | Target | IC50 Value |

|---|---|---|

| Coumarin Derivative 1 | Leishmania major promastigotes | 524 μM |

In Depth Mechanistic and Theoretical Investigations of 6,7 Dihydroxy 4 Trifluoromethyl Coumarin

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is fundamental in medicinal chemistry for optimizing drug candidates. For 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, SAR studies have successfully identified the key molecular components responsible for its potent biological activities, particularly as an inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein, a crucial target in cancer therapy. nih.gov

The trifluoromethyl (CF₃) group at the C-4 position of the coumarin (B35378) ring is a critical determinant of the compound's biological potency. nih.gov The CF₃ group is a well-known lipophilic functional group in medicinal chemistry. nih.gov Its introduction into a molecule can significantly impact electronic characteristics, often increasing potency through the formation of multipolar interactions with target proteins. nih.gov

In the context of Mcl-1 inhibition, the introduction of a hydrophobic, electron-withdrawing group like trifluoromethyl at the C-4 position of 6,7-dihydroxycoumarin was found to substantially enhance inhibitory capacity. nih.gov Studies comparing various substituents at this position revealed that hydrophilic groups were detrimental to the inhibitory potency. nih.gov This highlights the importance of the CF₃ group's lipophilicity and electron-withdrawing nature in optimizing the interaction with the Mcl-1 protein. nih.govnih.gov The enhanced anticancer activity associated with a CF₃ moiety has also been observed in other molecular scaffolds, such as isoxazoles, underscoring the strategic importance of this group in drug design. rsc.org For instance, 4-trifluoromethyl-6,7-dihydroxycoumarin (referred to as Cpd 4 in a key study) demonstrated the most potent inhibitory activity against Mcl-1 among more than thirty tested coumarin derivatives, with a Ki value of 0.21 ± 0.02 μM. nih.gov

The 6,7-dihydroxy arrangement, also known as a catechol group, is another cornerstone of the compound's biological activity. nih.gov This moiety is considered a key constituent for the Mcl-1 inhibitory activity of the coumarin scaffold. nih.gov When this catechol group was introduced to the coumarin structure to form 6,7-dihydroxycoumarin, Mcl-1 inhibitory activity was significantly improved. nih.gov

The importance of this dihydroxy feature is further supported by the observation that methylation of the catechol group leads to a decrease in inhibitory activity. nih.gov This suggests that the free hydroxyl groups are directly involved in molecular recognition, likely by forming crucial hydrogen bonds with the target protein. Computational modeling of the related compound 6,7-dihydroxycoumarin (esculetin) has shown its ability to interact with key proteins like MLKL, which is involved in necroptosis. nih.gov These interactions are fundamental for the compound's pharmacological effects. The strategic placement of hydroxyl groups on the coumarin ring is a recognized factor in determining biological activity. nih.gov

Systematic studies on coumarin derivatives have established clear correlations between specific structural modifications and their Mcl-1 inhibitory activity. The research provides a clear blueprint for the rational design of more potent inhibitors. nih.gov

Key findings from these systematic variations include:

C-4 Position: Introduction of a hydrophobic, electron-withdrawing group like trifluoromethyl enhances Mcl-1 inhibition, while a hydrophilic group at this position is unfavorable. nih.gov

C-6 and C-7 Positions: The presence of a catechol (dihydroxy) group is a critical feature for potent Mcl-1 inhibition. nih.gov Masking these hydroxyls through methylation results in diminished activity. nih.gov

C-5 or C-8 Positions: Introducing a nitrogen-containing group at these positions, which facilitates the formation of an intramolecular hydrogen bond, was found to be unfavorable for Mcl-1 inhibition. nih.gov

These structure-activity relationships are summarized in the table below, using Mcl-1 inhibition as the pharmacological endpoint.

| Compound/Modification | Substituent(s) | Pharmacological Outcome (Mcl-1 Inhibition) | Reference |

| 6,7-Dihydroxycoumarin | C4-H, 6,7-diOH | Significant inhibitory activity (Ki = 1.49 ± 0.04 μM) | nih.gov |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | C4-CF₃, 6,7-diOH | Most potent inhibitor (Ki = 0.21 ± 0.02 μM) | nih.gov |

| Methylated 6,7-dihydroxycoumarins | Methylated 6,7-diOH | Decreased inhibitory activity | nih.gov |

| Derivatives with hydrophilic C-4 group | C4-hydrophilic group | Unbeneficial to inhibitory potency | nih.gov |

| Derivatives with C-5/C-8 N-containing group | C5/C8-Nitrogen group | Unfavorable for Mcl-1 inhibition | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational techniques are invaluable for elucidating the interactions between small molecules and their biological targets at an atomic level. nih.gov For 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, molecular docking and Density Functional Theory (DFT) have provided a deeper understanding of its binding mechanisms and electronic properties. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the study of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, molecular docking simulations were performed to investigate its interaction with the Mcl-1 protein. nih.gov

The results of these simulations revealed a strong interaction between the compound and Mcl-1, which further corroborated the potent Mcl-1 inhibition observed in experimental assays. nih.gov Ligand-protein interactions are typically mediated by non-covalent forces, including hydrogen bonds and hydrophobic interactions. researchgate.netyoutube.com The docking studies suggest that the 6,7-dihydroxy moiety likely engages in hydrogen bonding with amino acid residues in the Mcl-1 binding pocket, while the trifluoromethyl group contributes to hydrophobic interactions, anchoring the ligand securely within the target site. nih.govresearchgate.net Such computational analyses are powerful tools for explaining how coumarin derivatives can selectively bind to proteins involved in various cellular processes. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. thenucleuspak.org.pk While specific DFT studies on 6,7-Dihydroxy-4-(trifluoromethyl)coumarin are not widely published, analyses of closely related structures, such as 6,7-dihydroxy-4-methylcoumarin, provide significant insights. nih.govjetir.org

DFT calculations allow for the determination of various molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which help in understanding chemical reactivity. jetir.org For dihydroxycoumarins, DFT studies explain the stability conferred by intramolecular hydrogen bonds and the distribution of electronic density. nih.gov The presence of the electron-withdrawing trifluoromethyl group is expected to significantly modulate the electronic properties of the coumarin ring, influencing its reactivity and interaction with biological targets. nih.gov DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which identify the preferred sites for electrophilic and nucleophilic attacks, shedding light on the molecule's stability and reactivity. thenucleuspak.org.pk These theoretical calculations are crucial for rationalizing observed structure-activity relationships and guiding the design of new, more effective derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models are crucial in drug design for predicting the activity of new molecules and optimizing lead compounds. For coumarin derivatives, QSAR and its three-dimensional extension (3D-QSAR) have been employed to understand the structural requirements for various pharmacological effects.

2D-QSAR models often use topological, electronic, and physicochemical descriptors to build a mathematical relationship with biological activity. For instance, a study on coumarin derivatives as TNF-α inhibitors utilized Multiple Linear Regression (MLR), Principle Component Regression (PCR), and Partial Least Square (PLS) analysis. The resulting models indicated that specific indices related to electronic and topological features were critical for inhibitory activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture by considering the three-dimensional arrangement of atoms. CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses PLS to correlate these fields with activity. In a study of coumarin natural products as inhibitors of gGAPDH from Trypanosoma cruzi, CoMFA models revealed that lipophilic interactions were key to modulating inhibition, a finding that aligned with crystallographic data. Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would enhance or diminish activity, guiding rational drug design.

While specific QSAR studies focused solely on 6,7-Dihydroxy-4-(trifluoromethyl)coumarin are not extensively documented, the methodologies applied to the broader coumarin class are directly applicable. By analyzing a series of analogues, a QSAR model for this specific compound could elucidate the contribution of the dihydroxy and trifluoromethyl groups to a particular biological endpoint.

Table 1: Common Descriptors in Coumarin QSAR Studies Press Run to view the interactive table.

Photophysical and Spectroscopic Mechanism Exploration

The unique substitution pattern of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, featuring both electron-donating hydroxyl groups and an electron-withdrawing trifluoromethyl group, gives rise to interesting photophysical properties. These properties are governed by complex excited-state phenomena.

Mechanisms of Fluorescence Enhancement and Quenching

The fluorescence of coumarin derivatives can be significantly modulated by their interaction with other molecules or changes in their environment.

Fluorescence Enhancement: Studies on the closely related 6,7-dihydroxycoumarin (esculetin) show that its fluorescence intensity can be dramatically enhanced in the presence of specific molecules. For instance, interaction with the nitroxide radical 4-amino-TEMPO leads to a significant increase in fluorescence intensity and lifetime. This enhancement is not due to a reaction with the radical itself but is caused by a proton transfer from the coumarin's hydroxyl group to the amino group of the radical. This process reduces the non-radiative decay pathways, thereby boosting fluorescence emission. A similar mechanism can be anticipated for 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, where its acidic hydroxyl groups can interact with proton acceptors in the environment, leading to enhanced fluorescence.

Fluorescence Quenching: Conversely, fluorescence quenching is the process of decreasing fluorescence intensity. For coumarin derivatives, quenching can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chemical reactions that alter the fluorophore structure. For example, some 7-diethylamino-substituted coumarins experience fluorescence quenching in the presence of hypochlorite (B82951). This is due to a chemical reaction where the hypochlorite chlorinates the coumarin ring, forming a non-fluorescent derivative. The electron-withdrawing nature of the trifluoromethyl group in 6,7-Dihydroxy-4-(trifluoromethyl)coumarin can also influence its susceptibility to quenching by making the coumarin ring more electron-deficient.

Table 2: Fluorescence Modulation of 6,7-dihydroxycoumarin (Esculetin) Press Run to view the interactive table.

Proton Transfer Dynamics under Excited States

Excited-State Proton Transfer (ESPT) is a critical photoreaction for many hydroxy-substituted aromatic molecules, including coumarins. Upon absorption of light, the acidity of the hydroxyl groups increases, facilitating proton transfer. For 6,7

Advanced Research Applications and Methodologies Utilizing 6,7 Dihydroxy 4 Trifluoromethyl Coumarin

Development of Fluorescent Probes and Advanced Chemical Sensors

The inherent fluorescence of the coumarin (B35378) scaffold, modulated by its substituents, makes it an excellent platform for the design of chemical sensors. The 6,7-dihydroxy and 4-trifluoromethyl groups on the coumarin ring are expected to impart specific functionalities, making the target compound a promising candidate for highly specific fluorescent probes.

Design and Application in Nanomolar-Level Detection of Nitroxide Radicals

Research has extensively demonstrated the use of dihydroxy-substituted coumarins, particularly 6,7-dihydroxycoumarin (esculetin), as highly sensitive fluorescent probes for the detection of nitroxide radicals like 4-amino-TEMPO. rsc.orgnih.gov The underlying mechanism involves a proton transfer from one of the hydroxyl groups of the coumarin to the amino group of the nitroxide radical. rsc.org This interaction leads to the deprotonation of the dihydroxycoumarin, resulting in a significant and rapid increase in its fluorescence intensity and lifetime. rsc.org

This method is characterized by its high sensitivity, with studies on esculetin (B1671247) showing a remarkable up to 40-fold fluorescence enhancement in the presence of 4-amino-TEMPO, allowing for an estimated limit of detection of 16.7 nM. rsc.orgnih.gov This level of sensitivity is significantly lower than that achievable with conventional techniques such as UV-Vis or electron paramagnetic resonance (EPR) spectroscopy. rsc.org The process is also noted for its simplicity and the short time required for analysis. rsc.orgnih.gov The introduction of a 4-trifluoromethyl group to this system would likely modulate the acidity of the hydroxyl protons, potentially fine-tuning the sensitivity and selectivity of the probe for different nitroxide radicals.

Table 1: Fluorescence Properties of 6,7-Dihydroxycoumarin in the Presence of 4-amino-TEMPO

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 350 nm rsc.org |

| Emission Wavelength (λem) | 467 nm rsc.org |

| Fluorescence Enhancement | Up to 40-fold rsc.org |

| Limit of Detection (LOD) | ~16.7 nM rsc.org |

| Interaction Mechanism | Proton Transfer rsc.org |

Utilization as pH-Sensitive Fluorescent Probes for Cellular Environments

The fluorescence of hydroxycoumarins is often pH-dependent, a property that is exploited in the development of intracellular pH sensors. frontiersin.org For 6,7-dihydroxycoumarin, its fluorescence emission is closely related to the intracellular pH; a higher pH corresponds to a higher observed fluorescence intensity. rsc.org This is consistent with the deprotonation of the hydroxyl groups in more basic environments, leading to a more fluorescent species. The pKa values of the probe are critical in determining its effective pH sensing range. The typical intracellular pH ranges from approximately 6.8 to 7.4 in the cytosol to as low as 4.5 to 6.0 in acidic organelles like lysosomes. thermofisher.com

The addition of the electron-withdrawing trifluoromethyl group at the 4-position is expected to lower the pKa of the hydroxyl groups, shifting the pH-sensitive range of the probe. This modification could make 6,7-Dihydroxy-4-(trifluoromethyl)coumarin a more suitable probe for studying acidic organelles or for monitoring pH changes in slightly acidic cellular microenvironments.

Development for Monitoring Dynamic Chemical Processes

The rapid and significant fluorescence response of dihydroxycoumarins to specific analytes makes them suitable for monitoring dynamic chemical processes in real-time. For instance, the fast interaction with nitroxide radicals allows for the tracking of these species in biological systems, which can provide insights into oxidative stress mechanisms. rsc.org Furthermore, the pH sensitivity of these probes enables the monitoring of dynamic changes in intracellular pH that are associated with various cellular processes, including cell signaling, apoptosis, and drug uptake. rsc.orgfrontiersin.org The photosensitivity of coumarin derivatives to their microenvironment's viscosity and polarity also suggests potential applications in monitoring processes like polymerization. ossila.com

Integration into High-Resolution Imaging and Analytical Techniques

The photophysical properties of coumarin derivatives, especially those with a trifluoromethyl group, make them valuable tools for advanced microscopy techniques that require bright and photostable fluorophores.

Application in Super-Resolution Fluorescence Microscopy

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, overcome the diffraction limit of light and require fluorescent probes with specific characteristics, including high photostability and a large Stokes shift. researchgate.netnih.govsigmaaldrich.com 4-Trifluoromethyl-substituted coumarins have been specifically designed for such applications. researchgate.netnih.gov These dyes exhibit large Stokes shifts, with absorption and emission maxima that can be tuned by modifying other substituents on the coumarin ring. researchgate.netnih.gov For example, certain phosphorylated 7-dialkylamino-4-trifluoromethylcoumarins have been successfully used in STED microscopy, providing an optical resolution better than 70 nm with a low background signal. researchgate.netnih.gov The large Stokes shifts of these compounds are advantageous for multicolor imaging, as they can reduce the number of detection channels and minimize cross-talk. researchgate.net The incorporation of a 6,7-dihydroxy substitution pattern onto a 4-trifluoromethylcoumarin core would likely alter the spectral properties, and its suitability for super-resolution techniques would depend on the resulting brightness, photostability, and Stokes shift.

Intracellular Imaging in Diverse Cell Lines

The ability of a fluorescent probe to be taken up by cells and to localize in specific compartments is crucial for intracellular imaging. Studies with 6,7-dihydroxycoumarin (esculetin) have shown that it can accumulate in the cytoplasm and nuclei of both prostate (PC3) and breast (T47D) cancer cells, where it exhibits strong fluorescence. rsc.org Interestingly, no fluorescence was observed in normal skin fibroblasts under the same conditions, suggesting a selective accumulation or activation in cancer cells. rsc.org This differential fluorescence could be related to differences in intracellular pH between cancer and normal cells. rsc.org The introduction of a trifluoromethyl group could potentially enhance cellular uptake and modify the subcellular distribution of the probe, making 6,7-Dihydroxy-4-(trifluoromethyl)coumarin a valuable tool for comparative studies across diverse cell lines.

Table 2: Cell Lines Used in Imaging Studies with 6,7-Dihydroxycoumarin

| Cell Line Type | Specific Cell Line | Observation |

|---|---|---|

| Prostate Cancer | PC3 | Strong fluorescence in cytoplasm and nuclei rsc.org |

| Breast Cancer | T47D | Strong fluorescence in cytoplasm and nuclei rsc.org |

| Normal Skin Fibroblasts | HDFa | No observed fluorescence rsc.org |

Analytical and Structural Characterization Techniques in 6,7 Dihydroxy 4 Trifluoromethyl Coumarin Research

Advanced Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular analysis for 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, enabling researchers to probe its structure and properties with high precision. Each technique offers a unique window into the molecule's characteristics, from atomic connectivity to its interaction with light and magnetic fields.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule by mapping the magnetic environments of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Detailed Research Findings: While specific, experimentally published NMR data for 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is not readily available, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The two aromatic protons on the benzene (B151609) ring (H-5 and H-8) would appear as singlets in the aromatic region (typically δ 6.5-8.0 ppm). The vinyl proton (H-3) would also produce a singlet, likely further downfield due to the influence of the adjacent trifluoromethyl group and the lactone ring. The two hydroxyl protons (-OH) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C-NMR: The carbon-13 NMR spectrum would provide a signal for each of the ten unique carbon atoms in the molecule. The carbonyl carbon (C-2) of the lactone ring would be the most downfield signal (δ > 160 ppm). The carbon of the trifluoromethyl group (-CF₃) would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The remaining aromatic and vinyl carbons would appear in the typical range of δ 100-150 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6,7-Dihydroxy-4-(trifluoromethyl)coumarin

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | ¹H | ~6.5 - 7.0 | Singlet | Vinyl proton adjacent to CF₃ group. |

| H-5 | ¹H | ~7.0 - 7.5 | Singlet | Aromatic proton. |

| H-8 | ¹H | ~6.8 - 7.2 | Singlet | Aromatic proton. |

| 6-OH | ¹H | Variable | Broad Singlet | Dependent on solvent and concentration. |

| 7-OH | ¹H | Variable | Broad Singlet | Dependent on solvent and concentration. |

| C-2 | ¹³C | >160 | Singlet | Lactone carbonyl carbon. |

| C-3 | ¹³C | ~110 - 120 | Singlet | Vinyl carbon. |

| C-4 | ¹³C | ~145 - 155 | Quartet (due to ¹JCF) | Carbon attached to the CF₃ group. |

| C-4a, C-8a | ¹³C | ~110 - 150 | Singlet | Aromatic carbons at the ring junction. |

| C-5, C-8 | ¹³C | ~100 - 115 | Singlet | Aromatic carbons bearing a proton. |

| C-6, C-7 | ¹³C | ~140 - 155 | Singlet | Aromatic carbons bearing hydroxyl groups. |

| -CF₃ | ¹³C | ~120 - 130 | Quartet (due to ¹JCF) | Trifluoromethyl carbon. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

Detailed Research Findings: The IR spectrum of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin would display characteristic absorption bands corresponding to its key functional groups.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the two phenolic hydroxyl (-OH) groups. The broadness is a result of hydrogen bonding.

C=O Stretching: A sharp, intense peak corresponding to the stretching vibration of the lactone carbonyl (C=O) group would be prominent, typically appearing between 1700-1750 cm⁻¹.

C=C Stretching: Aromatic and vinyl C=C bond stretching vibrations would give rise to several peaks in the 1450-1620 cm⁻¹ region.

C-F Stretching: The strong C-F bonds of the trifluoromethyl group would produce very intense and characteristic absorption bands in the range of 1100-1350 cm⁻¹.

C-O Stretching: Stretching vibrations for the aromatic C-O bonds of the phenols and the lactone ether linkage would be observed in the 1000-1300 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and molecular formula.

Detailed Research Findings: HRMS is critical for confirming the identity of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin. The technique can measure the mass-to-charge ratio (m/z) to several decimal places, which distinguishes the compound from other molecules with the same nominal mass. For the molecular formula C₁₀H₅F₃O₄, the exact mass is calculated and then compared to the experimental value. This confirmation is a fundamental step in structural verification.

Interactive Table: HRMS Data for 6,7-Dihydroxy-4-(trifluoromethyl)coumarin

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₅F₃O₄ | - |

| Computed Monoisotopic Mass | 246.01399312 Da | researchgate.net |

| Experimental m/z | Matches computed mass within ppm error | - |

| Ionization Mode | Typically Electrospray Ionization (ESI) | - |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption spectrum provides information about the electronic structure and conjugation within the molecule.

Detailed Research Findings: Studies have shown that the electronic absorption spectrum of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. eurjchem.com The absorption maxima are attributed to π → π* electronic transitions within the conjugated benzopyrone system. Research has investigated the photophysical parameters of this compound in various solvents. jmi.ac.in

Interactive Table: UV-Visible Absorption Data for 6,7-Dihydroxy-4-(trifluoromethyl)coumarin in Different Solvents

| Solvent | Absorption Maxima (λabs, nm) | Reference |

| Various Polarities | Investigated, showing solvatochromic shifts | eurjchem.comjmi.ac.in |

| Analog: 6,7-Dihydroxycoumarin (in water) | 298, 345 | eurjchem.com |

| Analog: 7-Hydroxy-4-(trifluoromethyl)coumarin (B41306) (in ethanol) | 338 |

Note: Specific absorption maxima for the title compound across a solvent series are part of detailed studies but may not be individually itemized in all publications. The data from analogs provides context for the expected absorption range.

Fluorescence spectroscopy examines the light emitted by a substance after it has absorbed photons. Steady-state spectroscopy measures the fluorescence intensity as a function of wavelength, while time-resolved spectroscopy measures the decay of fluorescence over time (the fluorescence lifetime). jmi.ac.inresearchgate.net

Detailed Research Findings: The photophysical properties of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin have been a subject of investigation. eurjchem.comjmi.ac.in These studies use the solvent-dependent shifts in absorption and fluorescence spectra (Stokes' shift) to estimate the compound's ground-state (µg) and excited-state (µe) dipole moments. It has been found that the excited-state dipole moment is larger than the ground-state one, indicating that the molecule becomes more polar upon excitation. eurjchem.com This property is crucial for its application as a fluorescent probe.

Interactive Table: Photophysical Properties of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin

| Parameter | Finding | Significance | Reference |

| Fluorescence | Exhibits fluorescence emission. | Suitable for use as a fluorescent probe. | eurjchem.comjmi.ac.in |

| Stokes' Shift | Varies with solvent polarity. | Used to calculate dipole moments. | eurjchem.com |

| Dipole Moments | Excited-state (µe) > Ground-state (µg). | Indicates increased polarity in the excited state. | eurjchem.com |

| Analog: 6,7-Dihydroxycoumarin | Emission max at 467 nm (λex = 350 nm). | Provides context for emission color. | eurjchem.com |

| Analog: 7-Hydroxy-4-(trifluoromethyl)coumarin | Fluorescence quantum yield of 0.2 in ethanol. | Measures the efficiency of fluorescence. |

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. It provides information about the structure and environment of these paramagnetic centers.

Detailed Research Findings: While direct EPR studies on 6,7-Dihydroxy-4-(trifluoromethyl)coumarin are not widely reported, research on the closely related analog, 6,7-dihydroxycoumarin (esculetin), demonstrates the utility of this technique for mechanistic insight. eurjchem.com In a study investigating the interaction between esculetin (B1671247) and the stable nitroxide radical 4-amino-TEMPO, EPR was used to test for a potential hydrogen atom transfer mechanism, which would have resulted in the formation of a coumarin-based semiquinone radical. eurjchem.com

The EPR spectrum of 4-amino-TEMPO was recorded both in the absence and presence of esculetin. The results showed that the spectrum was identical in both cases, with no new signals appearing and no change in the EPR parameters (giso and aiso) of the 4-amino-TEMPO radical. eurjchem.com This finding was crucial evidence against the formation of a semiquinone radical, allowing researchers to conclude that the interaction proceeds via a proton transfer mechanism rather than a radical-based one. eurjchem.com This exemplifies how EPR can be a decisive tool for elucidating reaction pathways involving radical species.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin and for its quantitative determination. While specific chromatograms for this compound are not widely published, the methodology is well-established for a vast array of coumarin (B35378) derivatives. nih.govthermofisher.comnih.gov

The technique relies on a stationary phase, typically a packed column with modified silica, and a mobile phase, a solvent or solvent mixture, that is pumped through the column at high pressure. For coumarins, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like acetic acid to improve peak shape. nih.gov

When a solution of the synthesized 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is injected into the HPLC system, it travels through the column. Based on its polarity, it interacts differently with the stationary and mobile phases, causing it to separate from other components in the mixture. A detector, commonly a UV-Vis or a diode-array detector (DAD), measures the absorbance of the eluting components at a specific wavelength. nih.gov The output is a chromatogram, a plot of detector response versus time. The time at which the compound elutes, known as the retention time, is a characteristic of the compound under specific HPLC conditions. The area under the peak is proportional to its concentration, allowing for quantitative analysis and purity assessment, with purities often expected to be ≥98%. thermofisher.com

A representative HPLC method for a coumarin derivative is detailed in the table below.

| Parameter | Condition |

| Instrument | Ultra-Fast Liquid Chromatography System nih.gov |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV-Vis or Diode-Array Detector (DAD) nih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents a typical HPLC method for coumarin analysis and is not specific to 6,7-Dihydroxy-4-(trifluoromethyl)coumarin.

Crystallographic Studies for Molecular Architecture

While chromatographic and spectroscopic methods confirm purity and connectivity, only crystallographic studies can reveal the precise three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the molecular architecture of a crystalline solid. This technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and the conformation of the molecule. niscpr.res.innih.gov To perform this analysis, a high-quality single crystal of the compound is required, which can be grown by methods such as slow evaporation of a solvent. researchgate.net

While the crystal structure for 6,7-Dihydroxy-4-(trifluoromethyl)coumarin itself has not been reported in the searched literature, the structure of a closely related compound, 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate , has been determined, providing insight into the structural features of 4-(trifluoromethyl)coumarins. researchgate.net

In this technique, a single crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are measured, and this data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and the full molecular structure can be built and refined.

The crystallographic data for 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate is presented below as an example of the detailed structural information that can be obtained. researchgate.net

| Parameter | 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate |

| Chemical Formula | C₁₁H₄F₆O₅S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7997(4) |

| b (Å) | 12.6338(4) |

| c (Å) | 12.9238(5) |

| α (˚) | 109.674(3) |

| β (˚) | 95.183(3) |

| γ (˚) | 98.301(3) |

| Volume (ų) | 1323.77(9) |

| Z | 4 |

Data obtained from the crystallographic study of 4-(trifluoromethyl)-7-coumarinyl trifluoromethanesulfonate. researchgate.net

This analysis reveals precise bond lengths and angles, as well as intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. researchgate.net A similar analysis of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin would be essential to fully understand its solid-state conformation and the influence of the dihydroxy and trifluoromethyl groups on its molecular geometry.

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm proton/carbon environments. Compare chemical shifts with structurally similar coumarins (e.g., δ 6.8–7.2 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula using the exact mass (246.0252 Da) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (≥98%) using UV detection at 280–360 nm, referencing protocols for fluorinated coumarins .

- X-ray Diffraction (XRD): For crystalline samples, combine XRD with Density Functional Theory (DFT) calculations to resolve bond angles and substituent effects .

Basic: How should researchers address solubility limitations during in vitro assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or ethanol, ensuring compatibility with biological systems .

- Surfactants: Incorporate Tween-80 (0.1–0.5% w/v) to enhance aqueous solubility.

- Spectrophotometric Titration: Quantify solubility by measuring absorbance at λmax (e.g., 360 nm) in buffered solutions .

Advanced: How can hydroxyl and trifluoromethyl groups influence fluorescence quantum yield?

Answer:

- Analog Synthesis: Prepare derivatives (e.g., methoxy or methyl substitutes) and compare fluorescence using integrated sphere methods.

- Time-Resolved Fluorescence: Measure excited-state lifetimes to assess substituent effects on radiative/non-radiative decay .

- Computational Modeling: Apply Time-Dependent DFT (TD-DFT) to predict electronic transitions and oscillator strengths .

Advanced: What methodologies are suitable for studying cytochrome P450 (CYP) inhibition?

Answer:

- Fluorometric Assays: Monitor O-dealkylation activity using recombinant CYP isoforms (e.g., CYP2B1) with excitation/emission at 360/460 nm .

- IC50 Determination: Pre-incubate microsomes with the compound (0.1–100 µM) and quantify residual activity using 7-ethoxy-4-trifluoromethylcoumarin as a reference substrate .

Basic: What storage conditions preserve the compound’s stability?

Answer:

- Temperature: Store at 2–8°C in airtight, light-protected containers .

- Solvent Stability: Prepare stock solutions in anhydrous DMSO; aliquot and freeze at -20°C to prevent hydrolysis .

Advanced: How to optimize the compound as a fluorescent pH probe in live-cell imaging?

Answer:

- pH Calibration: Measure fluorescence intensity across pH 4–9 in buffered solutions. Use ratiometric imaging (e.g., 405/488 nm excitation) .

- Cell Validation: Apply ionophores (e.g., nigericin) to clamp intracellular pH and correlate with fluorescence ratios .

Advanced: How to resolve contradictions in reported antioxidant activity?

Answer:

- Standardized Assays: Use DPPH/ABTS under controlled oxygen levels. Validate with Electron Spin Resonance (ESR) to detect radical scavenging directly .

- Cell-Based Models: Compare with ascorbic acid in oxidative stress assays (e.g., H2O2-induced damage) .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .

- First Aid: For skin/eye contact, rinse with water for 15 minutes and seek medical attention .

Advanced: What computational tools predict target interactions?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding with CYP450 isoforms. Validate with Molecular Dynamics (MD) simulations (GROMACS) .

- QSAR Modeling: Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Advanced: How to reconcile discrepancies in LogP values?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.